4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
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Overview
Description
4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C23H21N3O3 and a molecular weight of 387.442 g/mol . This compound is part of a class of benzamide derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the condensation of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and yield.
Chemical Reactions Analysis
4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide can be compared with other benzamide derivatives, such as:
- 4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Butoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 3-Methyl-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
CAS No. |
769146-83-0 |
---|---|
Molecular Formula |
C23H21N3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-methyl-N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-10-12-19(13-11-17)23(28)24-16-22(27)26-25-15-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
InChI Key |
QZGUMJXZBFGZHF-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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